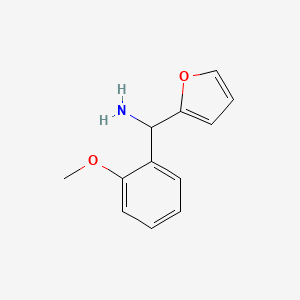

Furan-2-yl(2-methoxyphenyl)methanamine

Descripción general

Descripción

“Furan-2-yl(2-methoxyphenyl)methanamine” is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ .Molecular Structure Analysis

The molecular structure of “Furan-2-yl(2-methoxyphenyl)methanamine” can be represented by the InChI code: 1S/C12H13NO2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12H,13H2,1H3 .Physical And Chemical Properties Analysis

“Furan-2-yl(2-methoxyphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 203.24 .Aplicaciones Científicas De Investigación

Synthesis Applications

- Furan-2-yl(phenyl)methanol derivatives, including Furan-2-yl(2-methoxyphenyl)methanamine, are used in the aza-Piancatelli rearrangement to produce 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology offers advantages such as good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).

Antimicrobial and Anticancer Studies

- 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes have been synthesized and characterized. They demonstrated significant experimental antibacterial and anticancer activities, particularly the Pr3+ complex (Preethi et al., 2021).

Corrosion Inhibition

- Amino acid compounds, including 1-(1 H -benzo[ d ]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM), were studied as inhibitors for steel corrosion in acidic solutions. The compounds showed mixed-type inhibition and effectively adsorbed on steel surfaces (Yadav et al., 2015).

Dye-Sensitized Solar Cells

- Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and used in dye-sensitized solar cells. The furan-conjugated linker showed an improvement in solar energy-to-electricity conversion efficiency, demonstrating the utility of furan compounds in photovoltaic applications (Se Hun Kim et al., 2011).

Stimuli-Responsive Materials

- Difluoroboron β-diketonate compounds with furan heterocycle substitutions have been investigated for their stimuli-responsive luminescent properties. These compounds can switch luminescence upon thermal annealing and mechanical shear, making them suitable for applications requiring reusable, functional materials (Morris et al., 2017).

Safety And Hazards

Direcciones Futuras

The future directions for “Furan-2-yl(2-methoxyphenyl)methanamine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis of related compounds and their potential as inhibitors of certain proteins suggest possible avenues for future research .

Propiedades

IUPAC Name |

furan-2-yl-(2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGACMEIJSCCYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(2-methoxyphenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)

![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)